molecular formula C18H12F2N2S B2819548 2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 881968-97-4

2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B2819548
CAS RN: 881968-97-4
M. Wt: 326.36
InChI Key: ZXZODLBTJRFEBY-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazole derivatives are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been revealed as important in the search for new anti-mycobacterial agents .


Synthesis Analysis

These compounds can be designed and synthesized in combination with various other groups . All the synthesized derivatives can be characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The imidazo[2,1-b][1,3]thiazole ring is a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom .


Chemical Reactions Analysis

In the search for new anti-mycobacterial agents, imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[2,1-b][1,3]thiazoles serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Researchers have explored the direct functionalization of this scaffold, considering it an efficient strategy for constructing imidazo[2,1-b][1,3]thiazine derivatives. By modifying the substituents on the benzyl and phenyl groups, scientists can tailor the compound’s properties for specific applications.

Electrochemical Kinetics in Lithium-Ion Batteries (LIBs)

4-Fluorobenzyl cyanide (FBCN): , a derivative of imidazo[2,1-b][1,3]thiazole, has been investigated for its role in enhancing electrochemical kinetics in LIBs. The steric hindrance provided by FBCN influences Li⁺ solvation structures, leading to less coordinated solvents and improved battery performance . This finding opens new avenues for designing more efficient LIB electrolytes.

Microwave-Assisted Synthesis of Novel Derivatives

Researchers have developed an excellent method for synthesizing novel Schiff base derivatives containing indole and triazole, assisted by microwave irradiation. Compared to conventional methods, this approach significantly increases yields (from 59–84% to 85–96%) and reduces reaction times (from 24–30 hours to 4–8 minutes) . These derivatives may find applications in drug discovery and materials science.

Designing Bioactive Compounds

In silico ADMET predictions and subsequent synthesis of imidazo[2,1-b][1,3]thiazole carboxamide analogues, combined with piperazine and various 1,2,3-triazoles, have been explored. These compounds could potentially exhibit bioactivity, making them interesting candidates for drug development .

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and energy metabolism, which are crucial for the survival and growth of Mtb.

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were predicted in silico . .

Result of Action

The compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . , suggesting a selective inhibition of Mtb.

properties

IUPAC Name

6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2S/c19-14-5-1-12(2-6-14)9-16-10-22-11-17(21-18(22)23-16)13-3-7-15(20)8-4-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZODLBTJRFEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

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